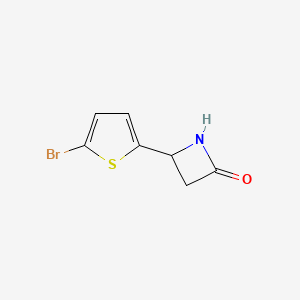
4-(5-Bromothiophen-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromothiophen-2-yl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam rings This compound is characterized by the presence of a bromothiophene moiety attached to the azetidinone ring
Métodos De Preparación
The synthesis of 4-(5-Bromothiophen-2-yl)azetidin-2-one typically involves the reaction of 5-bromothiophene-2-carbohydrazide with appropriate reagents under specific conditions. One common method includes the cyclization of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by heating in aqueous sodium hydroxide to yield the desired azetidinone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
4-(5-Bromothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidinone ring to its corresponding amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5-Bromothiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to inhibit certain enzymes, such as transpeptidases, which are crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antimicrobial effects . Additionally, the compound’s structural features allow it to interact with cellular proteins and pathways involved in cancer cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
4-(5-Bromothiophen-2-yl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties and potential as a selective estrogen receptor modulator.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits antiproliferative activity against cancer cell lines.
4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shows marked antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific bromothiophene moiety, which imparts distinct chemical and biological properties compared to other azetidinone derivatives.
Propiedades
Fórmula molecular |
C7H6BrNOS |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
4-(5-bromothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6BrNOS/c8-6-2-1-5(11-6)4-3-7(10)9-4/h1-2,4H,3H2,(H,9,10) |
Clave InChI |
RMXMMQUJXGTZHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


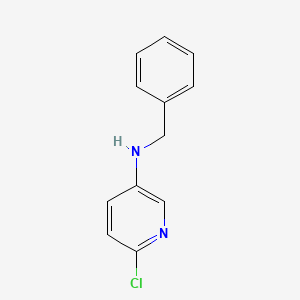
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
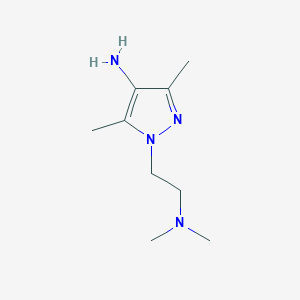
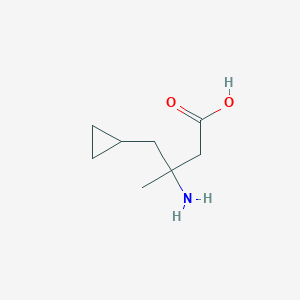
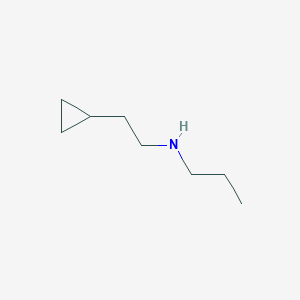
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)

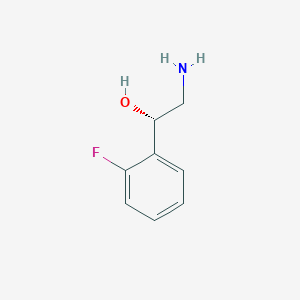
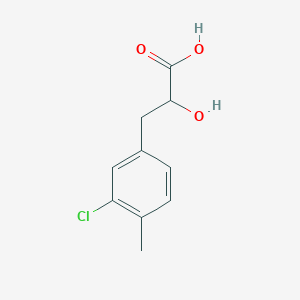
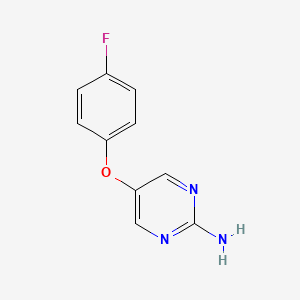
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
